Cas no 2202247-01-4 (2-(cyclopent-3-en-1-yl)methoxy-3-methyl-3H-imidazo4,5-bpyridine)

2-(cyclopent-3-en-1-yl)methoxy-3-methyl-3H-imidazo4,5-bpyridine structure
2202247-01-4 structure
Product name:2-(cyclopent-3-en-1-yl)methoxy-3-methyl-3H-imidazo4,5-bpyridine
CAS No:2202247-01-4
MF:C13H15N3O
MW:229.277702569962
CID:5326184

2-(cyclopent-3-en-1-yl)methoxy-3-methyl-3H-imidazo4,5-bpyridine Chemical and Physical Properties

Names and Identifiers

    • 3H-Imidazo[4,5-b]pyridine, 2-(3-cyclopenten-1-ylmethoxy)-3-methyl-
    • 2-(cyclopent-3-en-1-yl)methoxy-3-methyl-3H-imidazo4,5-bpyridine
    • Inchi: 1S/C13H15N3O/c1-16-12-11(7-4-8-14-12)15-13(16)17-9-10-5-2-3-6-10/h2-4,7-8,10H,5-6,9H2,1H3
    • InChI Key: YPKZWGLAWPYPTK-UHFFFAOYSA-N
    • SMILES: C12N(C)C(OCC3CC=CC3)=NC1=CC=CN=2

2-(cyclopent-3-en-1-yl)methoxy-3-methyl-3H-imidazo4,5-bpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6608-1319-5μmol
2-[(cyclopent-3-en-1-yl)methoxy]-3-methyl-3H-imidazo[4,5-b]pyridine
2202247-01-4
5μmol
$63.0 2023-09-07
Life Chemicals
F6608-1319-5mg
2-[(cyclopent-3-en-1-yl)methoxy]-3-methyl-3H-imidazo[4,5-b]pyridine
2202247-01-4
5mg
$69.0 2023-09-07
Life Chemicals
F6608-1319-4mg
2-[(cyclopent-3-en-1-yl)methoxy]-3-methyl-3H-imidazo[4,5-b]pyridine
2202247-01-4
4mg
$66.0 2023-09-07
Life Chemicals
F6608-1319-25mg
2-[(cyclopent-3-en-1-yl)methoxy]-3-methyl-3H-imidazo[4,5-b]pyridine
2202247-01-4
25mg
$109.0 2023-09-07
Life Chemicals
F6608-1319-40mg
2-[(cyclopent-3-en-1-yl)methoxy]-3-methyl-3H-imidazo[4,5-b]pyridine
2202247-01-4
40mg
$140.0 2023-09-07
Life Chemicals
F6608-1319-10μmol
2-[(cyclopent-3-en-1-yl)methoxy]-3-methyl-3H-imidazo[4,5-b]pyridine
2202247-01-4
10μmol
$69.0 2023-09-07
Life Chemicals
F6608-1319-20μmol
2-[(cyclopent-3-en-1-yl)methoxy]-3-methyl-3H-imidazo[4,5-b]pyridine
2202247-01-4
20μmol
$79.0 2023-09-07
Life Chemicals
F6608-1319-2mg
2-[(cyclopent-3-en-1-yl)methoxy]-3-methyl-3H-imidazo[4,5-b]pyridine
2202247-01-4
2mg
$59.0 2023-09-07
Life Chemicals
F6608-1319-10mg
2-[(cyclopent-3-en-1-yl)methoxy]-3-methyl-3H-imidazo[4,5-b]pyridine
2202247-01-4
10mg
$79.0 2023-09-07
Life Chemicals
F6608-1319-50mg
2-[(cyclopent-3-en-1-yl)methoxy]-3-methyl-3H-imidazo[4,5-b]pyridine
2202247-01-4
50mg
$160.0 2023-09-07

Additional information on 2-(cyclopent-3-en-1-yl)methoxy-3-methyl-3H-imidazo4,5-bpyridine

Research Briefing on 2-(cyclopent-3-en-1-yl)methoxy-3-methyl-3H-imidazo[4,5-b]pyridine (CAS: 2202247-01-4)

In recent years, the compound 2-(cyclopent-3-en-1-yl)methoxy-3-methyl-3H-imidazo[4,5-b]pyridine (CAS: 2202247-01-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, characterized by its unique imidazopyridine core and cyclopentenylmethoxy substituent, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

The synthesis of 2-(cyclopent-3-en-1-yl)methoxy-3-methyl-3H-imidazo[4,5-b]pyridine involves a multi-step process that includes the functionalization of the imidazopyridine scaffold and the introduction of the cyclopentenylmethoxy group. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, enabling more efficient production for preclinical studies. Researchers have also explored its stability under various physiological conditions, which is critical for its potential use as a drug.

Pharmacological evaluations of 2-(cyclopent-3-en-1-yl)methoxy-3-methyl-3H-imidazo[4,5-b]pyridine have revealed its activity as a modulator of specific biological targets. Preliminary in vitro studies indicate its affinity for certain kinase enzymes, suggesting potential applications in oncology and inflammatory diseases. Additionally, its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), has been investigated to assess its suitability for oral administration.

Recent in vivo studies have further elucidated the therapeutic potential of this compound. Animal models of disease have demonstrated its efficacy in reducing tumor growth and inflammation, with minimal adverse effects observed at therapeutic doses. These findings underscore its potential as a lead compound for the development of novel therapeutics. However, further studies are required to optimize its potency and selectivity, as well as to evaluate its safety profile in humans.

In conclusion, 2-(cyclopent-3-en-1-yl)methoxy-3-methyl-3H-imidazo[4,5-b]pyridine represents a promising candidate in the field of chemical biology and drug discovery. Its unique structural features and pharmacological properties warrant continued investigation to fully realize its therapeutic potential. Future research should focus on elucidating its precise mechanisms of action, optimizing its chemical structure for enhanced efficacy, and advancing it through preclinical and clinical development stages.

Recommend Articles

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.